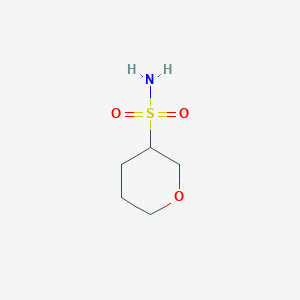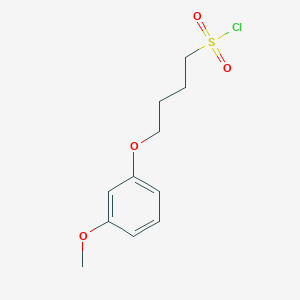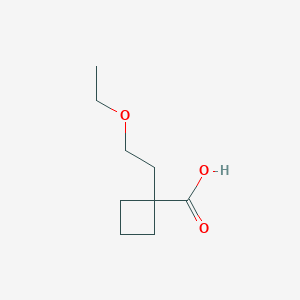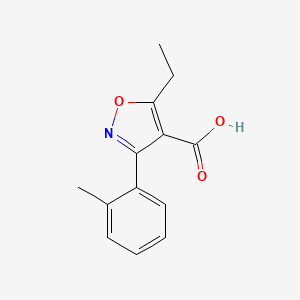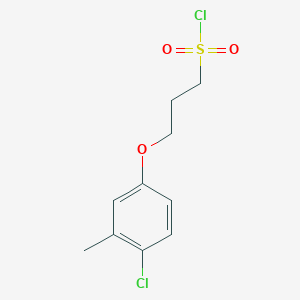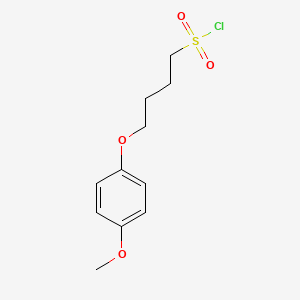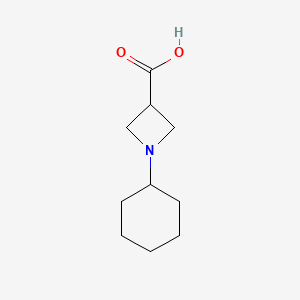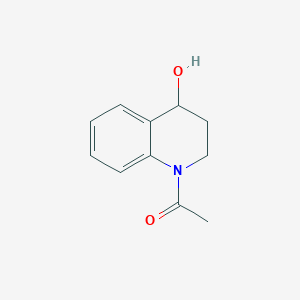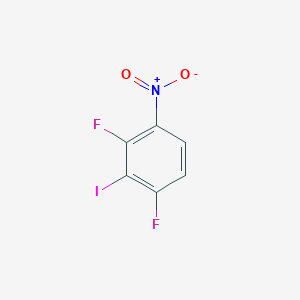
1,3-Difluoro-2-iodo-4-nitrobenzene
Vue d'ensemble
Description
“1,3-Difluoro-2-iodo-4-nitrobenzene” is a chemical compound with the CAS Number: 1145881-54-4 . It has a molecular weight of 284.99 and its linear formula is C6H2F2INO2 . It is typically stored in a dark place, sealed in dry, at room temperature . It is available in solid form .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-2-iodo-4-nitrobenzene” is represented by the InChI code: 1S/C6H2F2INO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H .Physical And Chemical Properties Analysis
“1,3-Difluoro-2-iodo-4-nitrobenzene” is a solid and is stored at room temperature . It has a molecular weight of 284.99 and its linear formula is C6H2F2INO2 .Applications De Recherche Scientifique
Crystal Packing and Intermolecular Interactions
Research on compounds such as 1-iodo-3-nitrobenzene reveals the significance of halogen interactions in crystal packing. These molecules link through I...I and NO2...NO2 interactions, indicating that similar halogen and nitro group interactions could be expected with 1,3-difluoro-2-iodo-4-nitrobenzene. Such interactions are crucial for understanding molecular assembly, which has implications in material science and crystal engineering (K. Merz, 2003).
Dissociative Electron Attachment and Anion States
Studies on nitrobenzene derivatives, including those with halogen substituents, have been investigated for their electronic properties through electron transmission spectroscopy (ETS) and dissociative electron attachment spectroscopy (DEAS). Such research sheds light on the electronic structure and reactive anion states of these molecules, suggesting potential applications in understanding electron-induced reactions in halogenated nitroaromatics, which may extend to 1,3-difluoro-2-iodo-4-nitrobenzene (N. Asfandiarov et al., 2007).
Continuous Platinum-Mediated Hydrogenation
Research involving the chemoselective reduction of iodo-nitroaromatics in a continuous process highlights the challenges and solutions in achieving high yields and selectivity. This research is pertinent for the synthesis and functionalization of pharmaceutical intermediates, suggesting that 1,3-difluoro-2-iodo-4-nitrobenzene could be a candidate for similar catalytic processes (Todor Baramov et al., 2017).
Nanowire Construction on Graphite
The ability of halogenated nitrobenzenes to form nanowires on graphite surfaces at room temperature offers insights into the potential of 1,3-difluoro-2-iodo-4-nitrobenzene in nanotechnology. The mechanism of nanowire formation is crucial for the development of novel nanostructured materials for electronic applications (Zhong-Jie Jiang et al., 2007).
Molecular Recognition and Interactions
The study of molecular recognition involving iodo and nitro groups in crystalline structures demonstrates the potential for designing materials based on specific intermolecular interactions. These interactions could guide the development of sensors, molecular switches, or other devices where 1,3-difluoro-2-iodo-4-nitrobenzene might play a role due to its functional groups (F. Allen et al., 1994).
Safety and Hazards
Mécanisme D'action
Mode of Action
Nitrobenzene derivatives are often involved in redox reactions, where the nitro group can be reduced to an amino group . This process can affect the function of the target molecule, leading to changes in cellular processes.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Difluoro-2-iodo-4-nitrobenzene. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s solubility can also affect its bioavailability and action .
Propriétés
IUPAC Name |
1,3-difluoro-2-iodo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPUHQHTBTCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2-iodo-4-nitrobenzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)
